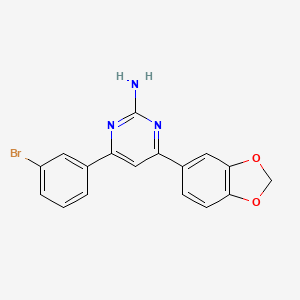

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine

Beschreibung

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a benzodioxole moiety at position 4 and a 3-bromophenyl substituent at position 6 of the pyrimidine core. The presence of the 2-amine group further enhances hydrogen-bonding capabilities, which may influence target binding and solubility .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-12-3-1-2-10(6-12)13-8-14(21-17(19)20-13)11-4-5-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKPXYKYMAGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC(=CC=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the pyrimidine core.

Bromination: The bromophenyl group can be introduced through a bromination reaction, where a suitable phenyl derivative is brominated using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or bromophenyl rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Key Characteristics:

- Molecular Formula : C16H14BrN3O2

- Molecular Weight : 364.21 g/mol

- IUPAC Name : 4-(2H-1,3-benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine

Medicinal Chemistry

The compound has been investigated for its potential as an antitrypanosomal agent. A study indicated that derivatives of pyrimidine compounds exhibited varying degrees of activity against Trypanosoma brucei, the causative agent of sleeping sickness. Notably, compounds similar to this compound demonstrated significant selectivity and potency against the parasite while maintaining low toxicity towards mammalian cells .

Research has shown that the compound interacts with specific biological targets, potentially modulating enzyme activities or receptor functions. Its unique structure allows it to bind effectively to these targets, leading to biochemical cascades that may result in therapeutic effects. For instance, studies have indicated that modifications in the bromophenyl group can enhance the compound's biological activity .

Case Studies and Findings

Industrial Applications

In addition to its medicinal properties, the compound may have applications in material science due to its unique chemical structure. Its stability and reactivity could be harnessed in developing new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents at position 6 of the pyrimidine ring. Key examples include:

Key Observations :

- Electron Effects: Bromine (3-bromophenyl) offers moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group (4-nitrophenyl) and electron-donating methoxy group (3-methoxyphenyl).

- Steric Bulk : The bromine atom’s size may enhance steric hindrance compared to smaller substituents like methoxy or thiophene, possibly impacting molecular interactions .

- Hydrogen Bonding: The 2-amine group is conserved across analogs, enabling hydrogen-bond donor interactions critical for target engagement .

Crystallographic and Structural Insights

- Molecular Conformation : Crystallographic studies of related benzodioxole-pyrimidine hybrids (e.g., ) reveal that the benzodioxole ring forms a dihedral angle of ~30° with the pyrimidine core, optimizing π-π stacking and hydrogen-bond networks. The 3-bromophenyl group may adopt a similar orientation, stabilizing interactions in crystal lattices or with biological targets .

- Hydrogen-Bond Networks : The 2-amine group participates in N–H⋯N and C–H⋯O interactions, forming supramolecular chains. Bromine’s bulkiness may slightly alter these networks compared to smaller substituents like methoxy .

Biologische Aktivität

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzodioxole moiety and a bromophenyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, with notable findings in the following areas:

Antifungal Activity

A study on related compounds indicated that derivatives with similar structures exhibited antifungal properties. The minimum inhibitory concentration (MIC) values were assessed against several fungal strains. For instance, compounds with 4-bromophenyl substituents showed promising antifungal activity, suggesting that the presence of the bromine atom may enhance the efficacy of such compounds against fungal pathogens .

Antitrypanosomal Activity

Research has highlighted the antitrypanosomal potential of pyrimidine derivatives. One study reported that a compound structurally related to this compound demonstrated an IC50 value of 2.0 μM against Trypanosoma brucei, indicating significant antitrypanosomal activity. This suggests that similar derivatives could possess comparable efficacy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve the following pathways:

- Inhibition of Enzymatic Activity : Compounds with a pyrimidine core often interact with various enzymes, potentially inhibiting their function.

- Disruption of Cellular Processes : The presence of the benzodioxole moiety may facilitate interactions with cellular membranes or receptors, disrupting normal cellular processes.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.